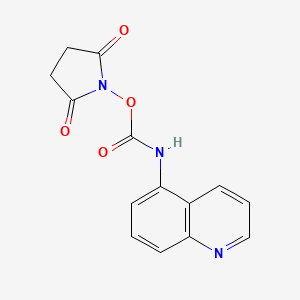
2-Bromo-6-chloro-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities. The presence of bromine, chlorine, and nitro groups in the quinoline ring enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the nucleophilic substitution reaction where a bromine atom is introduced into the quinoline ring. This can be achieved by reacting 6-chloro-5-nitroquinoline with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-Bromo-6-chloro-5-aminoquinoline.
Oxidation: Formation of this compound N-oxide
Scientific Research Applications
2-Bromo-6-chloro-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms enhances its binding affinity to these targets. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-nitroquinoline
- 2-Bromo-5-nitroquinoline
- 2-Chloro-6-nitroquinoline
Uniqueness
2-Bromo-6-chloro-5-nitroquinoline is unique due to the combination of bromine, chlorine, and nitro groups in the quinoline ring. This unique substitution pattern enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H4BrClN2O2 |
|---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
2-bromo-6-chloro-5-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H |
InChI Key |
SYLKTIPFQIRITA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



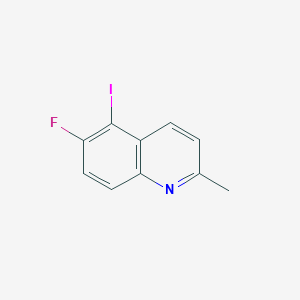
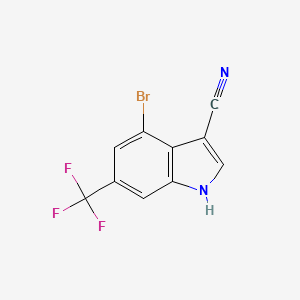
![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)


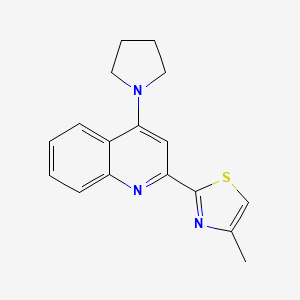

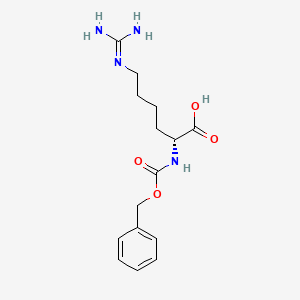

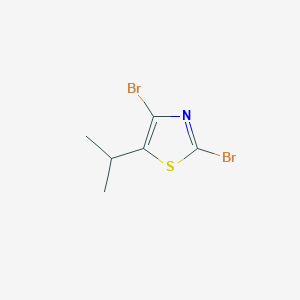
![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)
